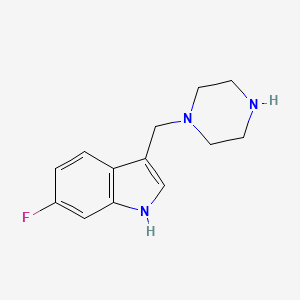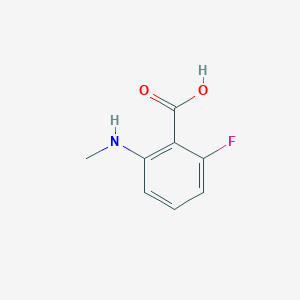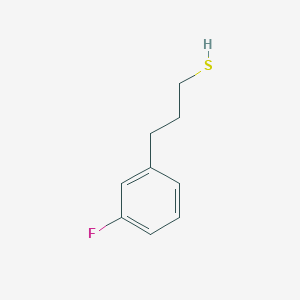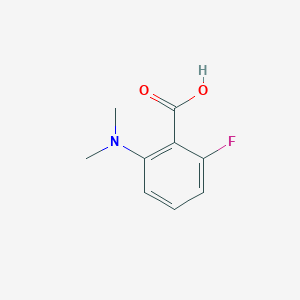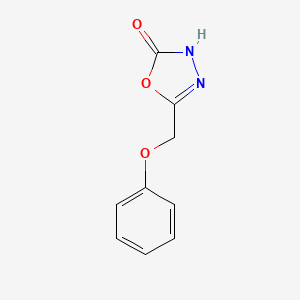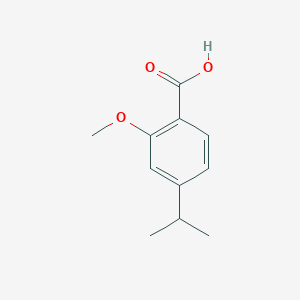
1-(4-氯苯基)-1,3-丙二醇
描述
1-(4-chlorophenyl)-1,3-Propanediol is a useful research compound. Its molecular formula is C9H11ClO2 and its molecular weight is 186.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-1,3-Propanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-1,3-Propanediol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
甘油直接氢解: Nakagawa 等人 (2010) 的一项研究描述了使用铼改性的铱催化剂在水性介质中将甘油直接氢解为 1,3-丙二醇,重点介绍了一种生产 1,3-丙二醇的潜在途径 (Nakagawa, Shinmi, Koso, & Tomishige, 2010).
用于生产的基因工程菌株: Yang 等人 (2018) 综述了使用基因工程微生物从甘油或类似底物中高效生物合成 1,3-丙二醇(一种在各个行业中使用的有价值的化学品) (Yang, Yun, Zhang, Magocha, Zabed, Xue, Fokum, Sun, & Qi, 2018).
相关分子的分析: Viji 等人 (2020) 对一种类似分子 2-[3-(4-氯苯基)-5-(4-(丙烷-2-基)苯基-4,5-二氢-1H-吡唑-1-基]-4-(4-甲氧基苯基)-1,3-噻唑进行了全面分析,揭示了其抗菌特性和潜在应用 (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).
微生物生产前景: Saxena 等人 (2009) 的研究综述了微生物生产 1,3-丙二醇的策略,包括遗传和代谢工程,重点介绍了其在工业应用中的潜力 (Saxena, Anand, Saran, & Isar, 2009).
生物技术生产进展: Kaur 等人 (2012) 的一项研究介绍了 1,3-丙二醇生物技术生产技术的最新进展,重点介绍了生物工艺工程方法和重组菌株的开发 (Kaur, Srivastava, & Chand, 2012).
光变态接触性皮炎研究: Montoro 等人 (1997) 研究了氯苯辛,它在结构上与 1-(4-氯苯基)-1,3-丙二醇相关,及其在接触性过敏中的作用 (Montoro, Rodríguez‐Serna, Liñana, Ferre, & Sanchez‐Motilla, 1997).
代谢途径的构建: Liang 等人 (2010) 设计了一种大肠杆菌菌株,可直接从葡萄糖中生产 1,3-丙二醇,展示了一种新的生产方法 (Liang, Zhang, Li, & Qi, 2010).
属性
IUPAC Name |
1-(4-chlorophenyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,11-12H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYVQNOBTVGBGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-1,3-Propanediol | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

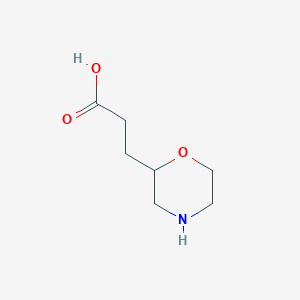
![5-Methyl-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B7905864.png)

